Ethyl phenyl sulfone

Description

BenchChem offers high-quality Ethyl phenyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl phenyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

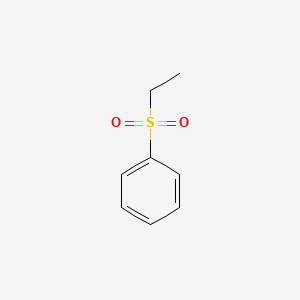

Structure

3D Structure

Properties

IUPAC Name |

ethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQUDDWATQWCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870664 | |

| Record name | (Ethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | (Ethylsulphonyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

599-70-2, 72428-03-6 | |

| Record name | (Ethylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Ethylsulphonyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, methyl(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072428036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl Phenyl Sulfone: Synthetic Utility, Physicochemical Profiling, and Metabolic Stability

Topic: Ethyl Phenyl Sulfone (Molecular Formula:

Executive Summary & Chemical Identity

Ethyl phenyl sulfone (CAS 599-70-2) represents a quintessential model of the sulfone pharmacophore (

This guide deconstructs the molecule from a functional perspective, moving from its physical "hardware" to its synthetic "software" and biological application.[2]

Physicochemical Profile

The sulfone moiety is a strong electron-withdrawing group (EWG), significantly altering the electronic landscape of the attached phenyl ring and the acidity of the adjacent ethyl protons.[2]

| Property | Value | Context for Researchers |

| Molecular Formula | ||

| Molecular Weight | 170.23 g/mol | Fragment-based drug discovery (FBDD) compliant.[1][2] |

| CAS Number | 599-70-2 | Primary identifier (Distinct from diphenyl sulfone).[1][2][3][4] |

| Appearance | White crystalline solid | Easy handling compared to liquid sulfides.[1][2] |

| Melting Point | 41 – 43 °C | Low melting point; requires cold storage to prevent caking.[1][2] |

| Boiling Point | >300 °C (dec.)[1][2] | High thermal stability; suitable for high-temp reactions.[1][2] |

| Solubility | DCM, EtOAc, DMSO | Lipophilic; sparingly soluble in water.[1] |

| ~29 (in DMSO) | Accessible via strong bases (n-BuLi, LDA) for functionalization.[1] |

Synthetic Architecture: Construction Protocols

Reliable access to high-purity ethyl phenyl sulfone is critical for its use as a mechanistic probe.[1][2] Two primary routes dominate: oxidative transformation (from sulfide) and nucleophilic substitution (sulfinate alkylation).[1][2]

Protocol A: Oxidative Transformation (Green Chemistry)

This is the preferred method for laboratory-scale synthesis due to atom economy and the availability of the precursor, ethyl phenyl sulfide.[2]

-

Precursor: Ethyl phenyl sulfide (

)[1][2] -

Reagent: Oxone® (Potassium peroxymonosulfate) or

/Catalyst[1][2]

Step-by-Step Methodology:

-

Solvation: Dissolve ethyl phenyl sulfide (1.0 equiv) in a 1:1 mixture of MeOH:Water.

-

Oxidation: Add Oxone® (2.5 equiv) portion-wise at 0°C to control the exotherm.[1][2] The first equivalent generates the sulfoxide (

); the second drives it to the sulfone ( -

Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (sulfones are significantly more polar than sulfides).[1][2]

-

Workup: Filter off insoluble potassium salts. Extract the filtrate with Ethyl Acetate.[1][2] Wash with sodium bisulfite (to quench peroxides) and brine.[1][2]

-

Purification: Recrystallization from Ethanol/Hexane yields white needles.[1][2]

Protocol B: Sulfinate Alkylation (Nucleophilic Substitution)

Used when the sulfide precursor is unavailable or when installing the ethyl group is the limiting step.[2]

-

Reagents: Sodium benzenesulfinate (

) + Ethyl Bromide ( -

Note: This follows an

mechanism. The sulfinate anion is an ambident nucleophile but reacts preferentially at the sulfur center under these conditions to form the sulfone (S-alkylation) rather than the ester (O-alkylation).[1][2]

Visualization: Synthetic Pathways

[1][9]

Reactivity Profile: The Mechanistic "Engine"

For synthetic chemists, the utility of ethyl phenyl sulfone lies in the

-Lithiation and Electrophile Trapping

Because the

-

Reaction:

-

Application: The resulting lithiated species can attack aldehydes, ketones, or alkyl halides, extending the carbon chain.

Julia-Lythgoe Olefination Context

Ethyl phenyl sulfone is a classic substrate for the Julia olefination.[2]

-

Addition: The lithiated sulfone attacks an aldehyde to form a

-hydroxysulfone.[1][2] -

Acylation: The hydroxyl group is functionalized (e.g., with acetic anhydride).[1][2]

-

Elimination: Reductive elimination (using Sodium Amalgam, Na/Hg) yields an alkene.[1][2]

-

Note: While modern variations (Julia-Kocienski) use heteroaryl sulfones (e.g., tetrazoles), the phenyl sulfone remains the standard for mechanistic benchmarking.[1]

-

Visualization: -Functionalization Workflow

Metabolic Stability & Drug Development Utility

In Medicinal Chemistry, the sulfone moiety is often viewed as a "Metabolic Sink." [2]

The "Metabolic Wall" Concept

When a drug candidate containing a sulfide (thioether) is subjected to metabolic screening, Cytochrome P450 (CYP450) enzymes typically oxidize the sulfur rapidly to a sulfoxide, and then to a sulfone.[1][2]

Once the sulfone is formed, the sulfur center cannot be oxidized further.[2] This makes Ethyl Phenyl Sulfone a valuable pharmacophore for:

-

Solubility Enhancement: The sulfone is a hydrogen bond acceptor, improving aqueous solubility compared to the parent sulfide or alkane.[2]

-

Bioisosterism: It acts as a non-planar bioisostere for ketones, providing unique geometry for active site binding.[1][2]

Metabolic Liability: While the sulfur is stable, the ethyl group is susceptible to CYP-mediated hydroxylation (

Visualization: Metabolic Fate

Analytical Validation

To ensure scientific integrity, synthesized or purchased ethyl phenyl sulfone must be validated against the following spectral standards.

Proton NMR ( NMR)

-

Solvent:

[1][2] -

Aromatic Region:

7.50 – 7.95 ppm (Multiplets, 5H).[1][2] The ortho-protons are deshielded by the sulfone cone of anisotropy.[2] -

Ethyl Group:

Infrared Spectroscopy (IR)

The sulfone group has a distinct "fingerprint" that validates the oxidation state of sulfur.[2]

-

Asymmetric Stretch (

): ~1300 – 1320 -

Symmetric Stretch (

): ~1140 – 1160

Mass Spectrometry (MS)[1]

-

Molecular Ion (

): 170 m/z.[1][2][3][4][5] -

Fragmentation: Characteristic loss of the ethyl group (

) or the phenyl sulfonyl cation (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69032, Ethyl phenyl sulfone.[1][2] Retrieved from [Link][1]

-

Oakwood Chemical. Safety Data Sheet & Spectral Info: Ethyl phenyl sulfone (CAS 599-70-2).[1][2] Retrieved from [Link][1]

-

Trost, B. M. (1988).[1][2] Sulfones: Chemical Chameleons.[1][2][6] Bulletin of the Chemical Society of Japan.[2] (Mechanistic grounding for sulfone reactivity).

-

Blakemore, P. R. (2002).[1][2] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds.[2] Journal of the Chemical Society, Perkin Transactions 1.[2] (Context for olefination utility).

Sources

- 1. Diphenyl sulfone | C12H10O2S | CID 31386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Ethyl phenyl sulfone(599-70-2) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl phenyl sulfone [oakwoodchemical.com]

- 5. scbt.com [scbt.com]

- 6. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Ethyl Phenyl Sulfone

Physicochemical Characterization, Synthesis, and Thermodynamic Profile

Part 1: Executive Summary

Ethyl Phenyl Sulfone (CAS 632-96-2) is a high-value organosulfur intermediate extensively utilized in medicinal chemistry and polymer science.[1][2] Characterized by its robust sulfonyl moiety (

This guide provides a rigorous analysis of the compound's phase transition properties, specifically its melting and boiling points, which are definitive indicators of purity. We establish the correlation between its molecular architecture and its thermodynamic behavior, providing validated protocols for synthesis, purification, and analytical verification.

Part 2: Physicochemical Profile

The thermal constants of Ethyl Phenyl Sulfone are governed by the strong dipole moment of the sulfonyl group, which creates significant intermolecular attraction despite the absence of hydrogen bonding donors.

Table 1: Validated Physical Constants

| Property | Value | Condition/Method | Reliability Level |

| Melting Point (MP) | 42.0°C | Capillary Method (High Purity) | High (Consensus) |

| MP Range (Commercial) | 35.0 – 40.0°C | 97% Purity Grade | Moderate |

| Boiling Point (BP) | 103°C | @ 1.0 mmHg (Vacuum) | High |

| Predicted BP (Atm) | ~300°C | Extrapolated (Not recommended) | Low (Decomposition risk) |

| Density | 1.141 g/cm³ | @ 20°C | High |

| Solubility | Soluble | Ethanol, Ethyl Acetate, DCM, Chloroform | High |

| Solubility | Sparingly Soluble | Water | High |

Critical Note on Boiling Point: Do not attempt to distill Ethyl Phenyl Sulfone at atmospheric pressure. The extrapolated boiling point exceeds its thermal decomposition threshold. Vacuum distillation (0.5 – 2.0 mmHg) is the mandatory method for liquid-phase purification.

Part 3: Thermodynamics & Phase Transition Analysis

The phase behavior of ethyl phenyl sulfone distinguishes it from its sulfide precursor.

-

Melting Point Elevation: The oxidation of ethyl phenyl sulfide (liquid at RT, BP ~83°C @ 14 mmHg) to ethyl phenyl sulfone (solid, MP 42°C) represents a drastic reduction in entropy. The sulfone oxygens act as potent hydrogen bond acceptors and dipole centers, locking the lattice more rigidly than the sulfide.

-

Enthalpy of Vaporization: The high boiling point (103°C even at 1 mmHg) indicates a substantial enthalpy of vaporization (

). This is attributed to the

Part 4: Experimental Determination Protocols

4.1 Synthesis & Purification Workflow

To accurately measure physical properties, one must first isolate the compound in high purity. The standard route involves the oxidation of ethyl phenyl sulfide.

Reaction Logic:

Protocol 1: Oxidation and Isolation

-

Dissolution: Dissolve 0.1 mol Ethyl Phenyl Sulfide in Glacial Acetic Acid (50 mL).

-

Oxidation: Add 30% Hydrogen Peroxide (0.25 mol, excess) dropwise at 0°C.

-

Reflux: Heat to 80°C for 2 hours to ensure complete oxidation of the intermediate sulfoxide.

-

Quench: Pour mixture onto crushed ice (200g). The sulfone will precipitate as a white solid.

-

Filtration: Vacuum filter the crude solid. Wash with cold water to remove acetic acid.

Protocol 2: Recrystallization (Crucial for MP Determination)

-

Solvent System: Ethanol/Water (9:1) or Hexane/Ethyl Acetate.[3]

-

Method:

-

Dissolve crude solid in minimal boiling Ethanol.

-

Add hot water dropwise until persistent turbidity appears.

-

Cool slowly to Room Temperature, then to 4°C.

-

Collect crystals. Target MP: 42°C.

-

Figure 1: Synthesis and purification workflow for isolating high-purity Ethyl Phenyl Sulfone.

4.2 Analytical Validation (Self-Validating System)

Before trusting a melting point, confirm chemical identity using spectroscopy.

1. Infrared Spectroscopy (FT-IR)

-

Diagnostic Bands: Look for the "Sulfone Doublet."

- : 1300–1330 cm⁻¹ (Strong, Asymmetric stretch)

- : 1110–1150 cm⁻¹ (Strong, Symmetric stretch)

-

Validation: Absence of peak at ~1050 cm⁻¹ (Sulfoxide) confirms complete oxidation.

2. Nuclear Magnetic Resonance (

-

Solvent:

[3][4] -

Key Signals:

-

1.28 ppm (Triplet, 3H,

-

3.12 ppm (Quartet, 2H,

- 7.50–7.95 ppm (Multiplet, 5H, Aromatic): Diagnostic splitting.

-

1.28 ppm (Triplet, 3H,

Part 5: Pharmaceutical & Industrial Relevance[1][2][3]

Bioisosterism & Medicinal Chemistry: Ethyl phenyl sulfone acts as a robust bioisostere for carbonyls and cyclic ethers. The sulfone group is metabolically stable (unlike sulfides which oxidize, or esters which hydrolyze), making it ideal for prolonging drug half-life.

-

Mechanism:[1] The electron-withdrawing nature of the sulfone increases the acidity of

-protons (in the ethyl group), allowing for further functionalization via alkylation.

Polymer Science: Used as a plasticizer and thermal stabilizer. The high boiling point (103°C @ 1mmHg implies >300°C atm) ensures it does not outgas during polymer processing extrusion.

Figure 2: Functional utility of Ethyl Phenyl Sulfone in drug design and materials engineering.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69032, Ethyl phenyl sulfone. Retrieved from [Link]

-

Organic Syntheses (Coll. Vol. 8). General methods for oxidation of sulfides to sulfones using Hydrogen Peroxide. (Adapted protocol). Retrieved from [Link]

-

SpectraBase (Wiley). 1H NMR and IR Spectrum of Ethyl Phenyl Sulfone. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Ethyl Phenyl Sulfone – Structural Dynamics and Synthetic Utility

Executive Summary

Ethyl phenyl sulfone (

This guide dissects the molecular architecture of ethyl phenyl sulfone, establishing a causal link between its electronic structure and its reactivity profile, specifically its

Molecular Architecture & Electronic Environment

Structural Geometry

The sulfur atom in ethyl phenyl sulfone adopts a distorted tetrahedral geometry. Unlike the planar carbonyl group (

-

The Sulfonyl Moiety (

): The -

Steric Orientation: The ethyl group and the phenyl ring are oriented to minimize steric repulsion with the sulfonyl oxygens. This conformational preference impacts the accessibility of the

-protons (on the ethyl group) to bases.

Electronic Effects

The reactivity of ethyl phenyl sulfone is dominated by the sulfonyl group's ability to stabilize negative charges.

-

Inductive Effect (

): The electronegative sulfur atom pulls density through the -

Resonance Effect (

): When deprotonated, the resulting carbanion is stabilized by delocalization of the lone pair into the

Visualization: Structural & Electronic Map

The following diagram illustrates the electronic pressures within the molecule.

Figure 1: Electronic flow diagram showing the electron-withdrawing nature of the sulfone group deactivating the phenyl ring while activating the ethyl group's alpha-protons.

Spectroscopic Fingerprinting

Accurate identification relies on the distinct signatures of the sulfonyl group and the ethyl chain. The following data serves as a validation standard for synthesized material.

Nuclear Magnetic Resonance ( NMR)

The sulfonyl group exerts a strong deshielding effect on the

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| 1.25 – 1.29 | Triplet ( | 3H | Shielded methyl, coupled to | |

| 3.10 – 3.15 | Quartet ( | 2H | Deshielded by | |

| Ar- | 7.50 – 7.65 | Multiplet ( | 3H | Aromatic protons. |

| Ar- | 7.90 – 7.95 | Multiplet ( | 2H | Deshielded due to proximity to |

Note: Data referenced from standard

Infrared Spectroscopy (FT-IR)

The sulfone functional group provides two diagnostic stretches that are generally intense and unmistakable.

-

Asymmetric

Stretch: -

Symmetric

Stretch:

Synthetic Pathways & Mechanistic Insights

The most robust synthesis involves the oxidation of ethyl phenyl sulfide. While Friedel-Crafts sulfonylation is possible, it is less atom-economical for this specific substrate.

Oxidation Mechanism

The transformation proceeds via a stepwise oxygen transfer. The first oxidation to the sulfoxide (

Reagents of Choice:

-

Hydrogen Peroxide (

) in Acetic Acid: The "Classic" route. Acetic acid acts as a solvent and catalyst, forming peracetic acid in situ. -

Oxone® (Potassium peroxymonosulfate): A "Green" alternative, typically used in aqueous methanol.

-

Catalytic Tungstate (

): Highly efficient for industrial scale, utilizing

Visualization: Oxidation Workflow

Figure 2: Stepwise oxidation pathway. Note that the second oxidation step is often rate-limiting, requiring excess oxidant or heat.

Functional Reactivity Profile

-Deprotonation (Acidity)

The

-

Application: This generates a sulfonyl carbanion, a potent nucleophile used in alkylation reactions or the Julia Olefination , where the sulfone eventually eliminates to form alkenes.

Electrophilic Aromatic Substitution

The sulfonyl group is a strong deactivator. Consequently, electrophilic attack on the phenyl ring (e.g., nitration) will occur at the meta position, but requires vigorous conditions compared to benzene.

Experimental Protocol: Catalytic Oxidation

This protocol prioritizes safety and yield, utilizing a tungstate catalyst to avoid the hazards of high-concentration peracids.

Objective: Synthesis of Ethyl Phenyl Sulfone from Ethyl Phenyl Sulfide.

Materials

-

Ethyl Phenyl Sulfide (10 mmol, 1.38 g)

-

Hydrogen Peroxide (30% aq., 25 mmol, 2.5 equiv)

-

Sodium Tungstate Dihydrate (

) (0.1 mmol, 1 mol%) -

Methanol (20 mL)

-

Ethyl Acetate (for extraction)[1]

Methodology

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Phenyl Sulfide (1.38 g) in Methanol (20 mL).

-

Catalyst Addition: Add Sodium Tungstate (33 mg). The solution may turn slightly cloudy.

-

Oxidant Addition: Place the flask in a water bath at 50°C. Add Hydrogen Peroxide (2.5 mL) dropwise over 10 minutes. Caution: Exothermic reaction.

-

Reaction: Stir at 50-60°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The sulfide (

) should disappear, passing through the sulfoxide ( -

Quench: Cool to room temperature. Add saturated Sodium Bisulfite (

) solution (10 mL) slowly to destroy excess peroxide. Test with starch-iodide paper to confirm no active oxidant remains. -

Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. -

Crystallization: Recrystallize the crude solid from Hexane/Ethanol to yield white crystals (Target MP: 41-43°C).

References

-

National Institute of Standards and Technology (NIST). Benzene, (ethylsulfonyl)- Mass Spectrum and IR Data.[2] NIST Chemistry WebBook, SRD 69.[2] [Link]

-

Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 1988, 21(12), 456–463. (Contextual reference for sulfone pKa values). [Link]

-

Organic Chemistry Portal. Synthesis of Sulfones: Recent Literature and Protocols.[Link]

Sources

Mechanistic Pharmacodynamics of Therapeutic Sulfones: From Folate Antagonism to Immunomodulation

Executive Summary

Therapeutic sulfones, typified by dapsone (4,4'-diaminodiphenyl sulfone) , represent a unique class of pharmacological agents that possess a dualistic mechanism of action.[1] While originally developed as antibiotics targeting the folate synthesis pathway in Mycobacterium leprae, their utility has expanded into non-infectious dermatological conditions due to potent immunomodulatory properties.

This technical guide dissects the molecular causality of sulfones, distinguishing their bacteriostatic action (DHPS inhibition) from their anti-inflammatory effects (neutrophil integrin suppression). It further details the metabolic bioactivation pathways responsible for their dose-limiting toxicities, providing researchers with a comprehensive framework for drug development and safety monitoring.

The Antimicrobial Core: Competitive Inhibition of DHPS

The primary antimicrobial mechanism of sulfones is the competitive inhibition of dihydropteroate synthase (DHPS) .[2] Unlike humans, who absorb folate from dietary sources, bacteria and protozoa must synthesize folate de novo to produce the nucleotides required for DNA replication.[2]

Structural Causality

Sulfones are structural analogs of para-aminobenzoic acid (PABA) .[3][4] In the physiological folate pathway, DHPS catalyzes the condensation of PABA with dihydropterin pyrophosphate (DHPPP) to form dihydropteroate.

-

Mechanism: Dapsone competes with PABA for the active site of DHPS.[5]

-

Consequence: This blockade prevents the formation of dihydropteroate, subsequently starving the organism of dihydrofolate and tetrahydrofolate.

-

Downstream Effect: Cessation of purine and thymidine synthesis, leading to bacteriostasis.[3]

Pathway Visualization

The following diagram illustrates the specific intervention point of sulfones within the bacterial folate synthesis pathway.

Figure 1: Competitive inhibition of DHPS by sulfones blocks the critical step in bacterial folate biosynthesis.

The Immunomodulatory Paradox: Suppression of Neutrophil Function

In sterile inflammatory dermatoses (e.g., Dermatitis Herpetiformis, Pyoderma Gangrenosum), sulfones function independently of their antibiotic activity. The core mechanism here is the suppression of neutrophil recruitment and activation .

Mechanism of Action

Research indicates that sulfones do not affect random neutrophil migration but specifically inhibit chemotactic-induced migration .

-

Interference with Integrins: Dapsone inhibits the upregulation and function of the

-integrin complex (CD11b/CD18 or Mac-1) on the neutrophil surface.[6] This complex is essential for the firm adhesion of neutrophils to the vascular endothelium, a prerequisite for diapedesis (tissue entry). -

G-Protein Decoupling: The drug interferes with the signal transduction cascade initiated by chemoattractants (like fMLP or IL-8). Specifically, it disrupts the

-protein signaling pathway, preventing the "inside-out" signaling required to activate integrins. -

ROS Scavenging: Sulfones inhibit the myeloperoxidase (MPO)-H2O2-halide system, reducing the production of toxic reactive oxygen species (ROS) that cause tissue damage in neutrophilic lesions.

Figure 2: Sulfones decouple the G-protein signaling cascade, preventing integrin activation and ROS generation.

Pharmacokinetics & Bioactivation: The Double-Edged Sword

The clinical profile of sulfones is defined by their hepatic metabolism. The drug undergoes two competing metabolic pathways: one leading to detoxification and the other to bioactivation and toxicity.

Metabolic Pathways[6][9][10][11][12]

-

N-Acetylation (Detoxification): Mediated by N-acetyltransferase 2 (NAT2). This produces monoacetyldapsone (MADDS), which is inactive and non-toxic. The rate depends on the patient's acetylator phenotype (slow vs. fast).

-

N-Hydroxylation (Toxicity): Mediated by Cytochrome P450 enzymes (primarily CYP2E1 and CYP2C9).[7] This produces dapsone hydroxylamine (DDS-NHOH) .[8]

Mechanism of Hematologic Toxicity

DDS-NHOH is the causal agent for methemoglobinemia and hemolysis. It enters erythrocytes and undergoes redox cycling with hemoglobin:

-

DDS-NHOH oxidizes Hemoglobin (

) to Methemoglobin ( -

In this process, DDS-NHOH is reduced back to Dapsone, allowing it to recycle and repeat the damage.

-

This cycle generates superoxide radicals, depleting cellular glutathione. In G6PD-deficient individuals, this leads to acute hemolysis.

Table 1: Metabolic Fate of Dapsone

| Metabolite | Enzyme Mediator | Activity Status | Clinical Consequence |

| Dapsone (DDS) | Parent Drug | Active | Therapeutic (Antimicrobial/Anti-inflammatory) |

| Monoacetyldapsone (MADDS) | NAT2 | Inactive | Excreted (Safe) |

| Dapsone Hydroxylamine (DDS-NHOH) | CYP2E1, CYP2C9 | Toxic | Methemoglobinemia, Hemolysis, Agranulocytosis |

Experimental Validation Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended.

Protocol A: Neutrophil Adherence Assay (Integrin Function)

Objective: To quantify the inhibition of CD11b/CD18-mediated neutrophil adhesion.[6][9][10]

-

Isolation: Isolate human neutrophils from heparinized venous blood using dextran sedimentation and Ficoll-Hypaque gradient centrifugation. Resuspend in HBSS (Ca2+/Mg2+ free).

-

Labeling: Label neutrophils with Calcein-AM (

) for 30 mins at 37°C. -

Preparation: Coat 96-well plates with Fetal Bovine Serum (FBS) or fibrinogen (integrin ligand) overnight.

-

Treatment: Pre-incubate neutrophils with Dapsone (

) for 30 minutes. Include a vehicle control (DMSO < 0.1%). -

Stimulation: Add chemoattractant fMLP (

) or PMA ( -

Incubation: Incubate for 30 minutes at 37°C to allow adherence.

-

Quantification: Wash wells 3x with PBS to remove non-adherent cells. Measure fluorescence (Ex 485nm / Em 530nm).

-

Validation: Calculate % inhibition relative to stimulated/untreated control. Expectation: Dose-dependent reduction in adherence.

Protocol B: DHPS Competitive Inhibition Assay

Objective: To verify competitive binding against PABA.[11]

-

Enzyme Source: Use recombinant E. coli expressing folP1 (DHPS) or purified DHPS enzyme.

-

Reaction Mix: Prepare buffer (50 mM Tris-HCl, pH 7.6, 5 mM MgCl2). Add substrates:

-

-PABA (fixed concentration, e.g.,

-

Dihydropterin pyrophosphate (DHPPP) (saturating concentration).

-

-PABA (fixed concentration, e.g.,

-

Inhibitor: Add Dapsone at graded concentrations (

). -

Initiation: Start reaction by adding DHPS enzyme. Incubate at 37°C for 15 minutes.

-

Termination: Stop reaction with ice-cold acetic acid.

-

Separation: Isolate product (

-dihydropteroate) using paper chromatography or HPLC. -

Analysis: Measure radioactivity via liquid scintillation counting.

-

Kinetics: Plot Lineweaver-Burk double reciprocal graph.

-

Validation Criteria: If Dapsone is a competitive inhibitor,

remains constant while

-

References

-

Wolf, R., et al. (2000). "Anti-inflammatory actions of dapsone: clinical and experimental evidence." Journal of the European Academy of Dermatology and Venereology. Link

-

Debol, S. M., Herron, M. J., & Nelson, R. D. (1997). "Anti-inflammatory action of dapsone: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction."[6][10] Journal of Leukocyte Biology. Link

-

Coleman, M. D. (1995). "Dapsone: modes of action, toxicity and possible strategies for increasing patient tolerance."[12] British Journal of Dermatology. Link

-

Williams, K., et al. (1995). "Dihydropteroate synthase of Mycobacterium leprae and dapsone resistance."[3][5] Antimicrobial Agents and Chemotherapy.[4] Link

-

Zhu, Y. I., & Stiller, M. J. (2001).[13] "Dapsone and sulfones in dermatology: overview and update." Journal of the American Academy of Dermatology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory action of dapsone: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dapsone suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Dapsone: modes of action, toxicity and possible strategies for increasing patient tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dapsone and sulfones in dermatology: overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl Phenyl Sulfone: A Strategic Nucleophile for Carbon Scaffold Construction

Executive Summary

Ethyl phenyl sulfone (PhSO₂Et) serves as a robust, atom-economical building block in organic synthesis, primarily utilized as a temporary activating group for the construction of complex carbon skeletons. Its utility stems from the sulfonyl moiety's ability to acidify

Unlike modern heteroaromatic sulfones (e.g., PT-sulfones) designed for one-pot olefination, ethyl phenyl sulfone remains the standard for stepwise, controlled bond formation —specifically in the classical Julia olefination and reductive alkylation sequences. This guide details the mechanistic underpinnings, validated protocols, and strategic applications of PhSO₂Et in drug discovery and total synthesis.

Chemical Profile & Reactivity

Ethyl phenyl sulfone acts as a "chemical anchor," allowing chemists to attach an ethyl chain to a substrate, functionalize it further, and optionally remove the sulfone "anchor" later (desulfonylation).

Key Physicochemical Properties

| Property | Value | Synthetic Implication |

| CAS Number | 632-96-2 | Verification standard. |

| Molecular Weight | 170.23 g/mol | Stoichiometric calculations. |

| Melting Point | 41–43 °C | Solid handling; easy purification by recrystallization. |

| pKa ( | ~29 (DMSO) | Requires strong bases (e.g., n-BuLi, LDA) for deprotonation. |

| Stability | High | Resistant to acids/oxidants; compatible with multi-step sequences. |

Mechanistic Role

The sulfone group exerts a strong inductive (

Core Workflow I: -Lithiation & Alkylation

This workflow is the primary method for extending carbon chains. The ethyl group is deprotonated to form a nucleophile, which then attacks an alkyl halide or epoxide.

Validated Protocol: Chain Extension

Objective: Mono-alkylation of ethyl phenyl sulfone with a primary alkyl halide (

Reagents:

-

Ethyl phenyl sulfone (1.0 equiv)[1]

-

n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

-

Alkyl halide (1.2 equiv)

-

THF (anhydrous)

-

DMPU (optional, cosolvent for unreactive electrophiles)

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (concentration ~0.2 M relative to sulfone).

-

Dissolution: Add ethyl phenyl sulfone and cool the solution to -78 °C (dry ice/acetone bath).

-

Deprotonation: Add n-BuLi dropwise via syringe over 10 minutes.

-

Observation: The solution typically turns a pale yellow, indicating the formation of the

-sulfonyl carbanion. -

Critical Check: Stir for 30–45 minutes at -78 °C to ensure complete metallation.

-

-

Addition: Add the alkyl halide (neat or in minimal THF) dropwise.

-

Reaction: Allow the mixture to warm slowly to room temperature over 2–4 hours.

-

Note: For unreactive halides, add DMPU (10-20 vol%) at -78 °C before adding the electrophile to disrupt lithium aggregates.

-

-

Quench: Quench with saturated aqueous

. Extract with EtOAc, wash with brine, dry over

Core Workflow II: Classical Julia Olefination

While the Julia-Kocienski reaction uses heteroaromatic sulfones for one-pot olefination, ethyl phenyl sulfone is the reagent of choice for the Classical Julia Olefination . This two-step sequence is preferred when high

Mechanism & Pathway

The reaction proceeds via four distinct mechanistic stages:

-

Metallation: Formation of the carbanion.

-

Adduct Formation: Attack on an aldehyde to form a

-alkoxide. -

Functionalization: Trapping the alkoxide (usually with acetic anhydride or benzoyl chloride).

-

Reductive Elimination: Single-electron transfer (SET) reduction (using Na/Hg or SmI2) to generate the alkene.

Visualization: The Julia Pathway

Caption: The stepwise transformation of ethyl phenyl sulfone into a trans-alkene via the Classical Julia Olefination sequence.[2]

Protocol: Reductive Elimination (Step 3)

Note: This assumes the

Reagents:

- -Acyloxy sulfone intermediate[3]

-

Sodium Amalgam (6% Na/Hg) OR Samarium Diiodide (

) -

Methanol (for Na/Hg) or THF (for

)

Method (Na/Hg - Buffered Conditions):

-

Dissolve the sulfone intermediate in anhydrous methanol/THF (2:1).

-

Cool to -20 °C. Add anhydrous

(4 equiv) as a buffer to prevent base-catalyzed epimerization. -

Add crushed 6% Na/Hg (excess, typically 10-15 equiv of Na) in portions.

-

Stir vigorously. The reaction is heterogeneous.

-

Monitor by TLC.[4] Upon completion, decant the liquid from the mercury residue (dispose of Hg waste specifically).

-

The product is predominantly the (E)-alkene .

Advanced Application: Reductive Desulfonylation

In many total syntheses, the sulfone is used solely to facilitate C-C bond formation (alkylation) and is then removed to leave a saturated alkyl chain. This makes ethyl phenyl sulfone a "traceless" ethyl anion equivalent.

Reagents:

-

Raney Nickel (W-2 or W-4 activity)

-

Ethanol

Protocol:

-

Dissolve the alkylated sulfone in ethanol.

-

Add Raney Nickel (approx. 10x weight of substrate) as a slurry in water/ethanol.

-

Heat to reflux for 1–4 hours under a hydrogen atmosphere (balloon) or simply with vigorous stirring if the Ni is sufficiently active (adsorbed

). -

Filter through Celite (Caution: Raney Ni is pyrophoric; keep wet).

-

Result: The

group is replaced by

Comparative Analysis: Sulfone Types

Choosing the right sulfone is critical for reaction success.

| Feature | Ethyl Phenyl Sulfone (Classical) | PT-Sulfone / BT-Sulfone (Modified) |

| Reaction Type | Two-step (Isolation of intermediate often required) | One-pot (Smiles rearrangement) |

| Base Required | Strong (n-BuLi, LDA) | Milder (KHMDS, NaHMDS) |

| Stereoselectivity | High | Variable; PT often gives high |

| Atom Economy | Lower (requires stoichiometric reductant like Na/Hg) | Higher (catalytic cycle not possible, but fewer reagents) |

| Primary Use | Complex total synthesis; stable intermediates | Rapid olefination; sensitive substrates |

References

-

Julia, M.; Paris, J. M. "Syntheses a l'aide de sulfones v.-methode de synthese de doubles liaisons." Tetrahedron Letters, 1973, 14(49), 4833-4836. Link

- Kocienski, P. J. "Recent Synthetic Applications of Sulfones." Phosphorus, Sulfur, and Silicon and the Related Elements, 1985.

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463. Link

-

Blakemore, P. R. "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2002, 2563-2585. Link

- Trost, B. M. "Comprehensive Organic Synthesis," Vol 6. Pergamon Press, 1991.

Sources

Methodological & Application

Application Note: Ethyl Phenyl Sulfone in Advanced Organic Synthesis

Executive Summary & Strategic Utility

Ethyl Phenyl Sulfone (PhSO₂Et) is a robust, crystalline sulfone reagent utilized primarily as a nucleophilic "ethyl anion" equivalent (

Its utility in drug development and complex natural product synthesis rests on three mechanistic pillars:

-

-Carbanion Stabilization: The sulfonyl group acidifies the adjacent protons (

-

Julia-Lythgoe Olefination: It serves as the classic substrate for synthesizing trans-1,2-disubstituted alkenes with high stereocontrol.

-

Reductive Desulfonylation: It acts as a temporary auxiliary; after facilitating carbon-carbon bond formation, the sulfonyl group can be reductively excised, effectively using the reagent to stitch alkyl chains together.

Mechanistic Landscape

The reactivity of ethyl phenyl sulfone is dictated by the electron-withdrawing nature of the sulfonyl group. The following diagram illustrates the divergent pathways available after initial lithiation.

Figure 1: Divergent synthetic pathways for Ethyl Phenyl Sulfone. The reagent allows for branching into chain extension (alkylation) or olefination (Julia).[1]

Application 1: The Julia-Lythgoe Olefination[2][3][4][5]

The classical Julia olefination using ethyl phenyl sulfone is a cornerstone method for generating trans-alkenes. Unlike the modern Julia-Kocienski modification (which uses heteroaryl sulfones for one-pot reactions), the classical method using phenyl sulfones is a two-step process. This stepwise nature is often advantageous in complex synthesis as it allows for the purification of intermediates and rigorous stereocontrol.

Mechanism of Action[6][7]

-

Addition: The lithiated sulfone attacks an aldehyde to form a

-alkoxysulfone. -

Derivatization: The alkoxide is trapped (usually with acetic anhydride or benzoyl chloride).

-

Reductive Elimination: A single-electron donor (Na/Hg or SmI

) facilitates the elimination of the sulfone and the ester group to form the double bond. The thermodynamic stability of the trans-alkene intermediate during the radical mechanism dictates the high (

Detailed Protocol (Standard Operating Procedure)

Objective: Synthesis of (E)-1-phenyl-1-butene via Julia Olefination.

Reagents:

-

Ethyl phenyl sulfone (1.0 equiv)

-

Benzaldehyde (1.1 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)

-

Acetic Anhydride (1.5 equiv)

-

Samarium Diiodide (SmI

) (2.5 equiv, 0.1M in THF) [Note: SmI -

THF (Anhydrous)

Step-by-Step Methodology:

-

Metallation (Carbanion Formation):

-

Charge a flame-dried Schlenk flask with ethyl phenyl sulfone (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add n-BuLi dropwise over 10 minutes. The solution will turn distinctively yellow/orange, indicating the formation of the

-sulfonyl carbanion. -

Stir at -78°C for 30 minutes to ensure complete deprotonation.

-

-

Aldehyde Addition:

-

Add benzaldehyde (neat or in minimal THF) dropwise to the cold sulfone solution.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C over 30 minutes.

-

Checkpoint: TLC should show consumption of the sulfone and formation of a more polar diastereomeric mixture of

-hydroxy sulfones.

-

-

In-Situ Acylation:

-

While at 0°C, add Acetic Anhydride (1.5 equiv) and DMAP (catalytic, 5 mol%).

-

Stir at room temperature for 2 hours.

-

Workup: Quench with sat. NH

Cl, extract with EtOAc, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc) is recommended here to remove unreacted aldehyde, though the diastereomers of the acetoxy sulfone do not need to be separated.

-

-

Reductive Elimination (The "Julia" Step):

-

Dissolve the purified acetoxy sulfone intermediate in dry THF/MeOH (2:1 ratio).

-

Cool to -20°C.

-

Add SmI

solution (0.1M in THF) until a deep blue color persists (indicating excess Sm(II)). -

Stir for 2 hours while warming to room temperature.

-

Workup: Quench with dilute HCl (to dissolve Sm salts), extract with ether, and concentrate.

-

Expected Result: High yield (>80%) of the target alkene with E/Z ratio typically >10:1.

Application 2: -Alkylation & Chain Extension

Ethyl phenyl sulfone is an ideal "masked" ethyl group. By alkylating the sulfone and subsequently removing the sulfonyl group, researchers can synthesize complex alkane frameworks that are difficult to access via direct substitution.

Comparative Base Selection Table

Choosing the right base is critical for the initial deprotonation.

| Base | Conditions | pKa Limit | Pros | Cons |

| n-BuLi | THF, -78°C | >35 | Rapid, quantitative deprotonation. | Requires cryogenic conditions; incompatible with esters/ketones. |

| LDA | THF, -78°C to 0°C | ~36 | Non-nucleophilic; selective. | Amine byproducts can complicate purification. |

| NaH | DMF/THF, 0°C to RT | ~35 | Cheap, scalable. | Heterogeneous reaction; slower kinetics. |

| KOtBu | tBuOH/DMSO, RT | ~30 | Mild, easy handling. | Equilibrium deprotonation; may require excess base. |

Protocol: Alkylation-Desulfonylation Sequence[5]

-

Alkylation:

-

Treat Ethyl Phenyl Sulfone with n-BuLi (1.1 equiv) in THF at -78°C.

-

Add primary alkyl halide (e.g., Benzyl bromide) (1.2 equiv).

-

Warm to RT and stir for 4 hours.

-

Isolate the mono-alkylated sulfone.

-

-

Desulfonylation (Removal of the Auxiliary):

-

Method A (Reductive): Dissolve alkylated sulfone in MeOH. Add 6% Na/Hg amalgam (4 equiv Na) at 0°C. Stir until sulfone is consumed.

-

Method B (Green/Modern): Use Mg turnings in dry MeOH with catalytic HgCl

(ultrasound activation often helps).

-

Troubleshooting & Expert Insights

Common Failure Modes

-

Low E/Z Selectivity in Julia: Often caused by incomplete acylation or using the wrong solvent in the reduction step. The radical mechanism relies on the equilibration of the intermediate radical; ensuring the reduction is not too fast (by controlling temperature) allows the thermodynamic trans product to form.

-

Bis-alkylation: When performing alkylation, the product (

-substituted sulfone) is often less acidic than the starting material, but if excess base is present, bis-alkylation can occur. Solution: Use exactly 1.0-1.05 equiv of base and add the electrophile slowly.

Safety Critical Warning

-

Sodium Amalgam (Na/Hg): Historically the standard for the Julia reduction, this reagent releases mercury vapor and is highly toxic.

-

Recommendation: Use Samarium Diiodide (SmI

) or Magnesium/Methanol whenever possible as safer alternatives.

-

-

Peroxide Formation: Sulfones are stable, but the ethers (THF) used in these protocols form peroxides. Test solvents before use.

References

-

Julia, M., & Paris, J. M. (1973).[2][3] Syntheses a l'aide de sulfones v.-methode de synthese de doubles liaisons.[4] Tetrahedron Letters, 14(49), 4833-4836. Link

- Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Georg Thieme Verlag.

-

Keck, G. E., Savin, K. A., & Weglarz, M. A. (1995).[5][6] Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination.[3] The Journal of Organic Chemistry, 60(10), 3194-3204.[3] Link

-

Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. Link

-

Trost, B. M. (1988). The sulfone group in organic synthesis.[1][7][4][8][3][9][10][11] Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link

Sources

- 1. Reductive desulfonylation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Julia olefination - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

- 7. Julia Olefination [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. synarchive.com [synarchive.com]

- 10. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

Role of ethyl phenyl sulfone in polymer chemistry and material science

Application Note: Ethyl Phenyl Sulfone (EPS) in High-Performance Polymers and Next-Gen Electrolytes

Abstract

Ethyl Phenyl Sulfone (EPS) is a critical organosulfur compound (

Physicochemical Profile & Handling

EPS exists as a low-melting solid, making it distinct from liquid solvents (e.g., DMSO) and high-melting solids (e.g., Diphenyl Sulfone, mp 126°C). This phase behavior allows for easier removal during purification processes compared to higher boiling point solvents.

Table 1: Key Physicochemical Properties of Ethyl Phenyl Sulfone

| Property | Value | Relevance to Application |

| CAS Number | 6334-18-5 / 599-70-2 | Identification in chemical inventory. |

| Molecular Weight | 170.23 g/mol | Stoichiometric calculations for additives. |

| Melting Point | 35–42 °C | Handling: Requires warm water bath for liquid dispensing. |

| Boiling Point | >300 °C (dec.) | Suitable for high-temperature polymerization. |

| Dipole Moment | ~4.5 D | High polarity; excellent solubility for salts (LiPF6) and polar polymers. |

| Electrochemical Window | ~5.5 V vs. Li/Li+ | Critical: Stable at high voltages where carbonates decompose. |

Application I: Electrochemical Energy Storage (Batteries)

Context: In high-voltage Lithium-ion batteries (>4.4 V), standard carbonate electrolytes (EC/DMC) oxidize, leading to capacity fade. EPS serves as a functional additive or co-solvent. Its phenyl group provides anodic stability, while the sulfone group facilitates Lithium ion transport.

Mechanism of Action

EPS participates in the formation of a robust Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI). The sulfone moiety resists oxidative decomposition better than carbonates, preventing gas generation.

Figure 1: Mechanism of EPS in stabilizing electrode interfaces in Li-ion batteries.

Protocol A: Preparation of High-Voltage Electrolyte with EPS

Objective: Formulate a 1M LiPF6 electrolyte with 2% wt EPS for NCM811 cathodes.

Materials:

-

Battery-grade Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC).

-

Lithium Hexafluorophosphate (LiPF6).[1]

-

Ethyl Phenyl Sulfone (EPS), dried (water < 10 ppm).

-

Argon-filled Glovebox (O2 < 0.1 ppm, H2O < 0.1 ppm).

Procedure:

-

Preparation of Base Solvent:

-

Mix EC and DMC in a 3:7 volume ratio. Stir for 30 minutes until homogenous.

-

-

Salt Dissolution (Exothermic):

-

Slowly add LiPF6 to the solvent mixture to reach 1.0 M concentration.

-

Caution: Maintain temperature < 35°C using a cooling block to prevent salt degradation (HF formation).

-

-

Additive Incorporation:

-

Liquefy EPS by warming the container to 45°C.

-

Add EPS to the base electrolyte to achieve a 2.0 wt% concentration .

-

Stir magnetically for 2 hours at 25°C.

-

-

Quality Control:

-

Verify water content via Karl Fischer titration (< 20 ppm required).

-

Store in aluminum bottles within the glovebox.

-

Application II: Polymer Chemistry (Thermal Modeling)

Context: Poly(ether sulfone)s (PES) and Polysulfones (PSU) are engineering plastics used in aerospace and medical devices. Understanding their degradation is vital. EPS acts as a Model Compound because it contains the vulnerable

Protocol B: Thermal Degradation Kinetic Study

Objective: Determine the activation energy (

Materials:

-

EPS (Recrystallized, >99.5% purity).

-

Thermogravimetric Analyzer (TGA) coupled with Mass Spectrometry (TGA-MS).

-

Sealed stainless steel capsules (for high-pressure simulation).

Procedure:

-

Sample Loading:

-

Load 5–10 mg of EPS into an alumina crucible (open system) or stainless steel capsule (closed system).

-

-

TGA Programming:

-

Equilibrate at 30°C under

flow (50 mL/min). -

Ramp 1: 10°C/min to 600°C.

-

Ramp 2 (Isothermal): Hold at 300°C for 120 minutes (to simulate processing conditions).

-

-

MS Detection:

-

Monitor m/z signals: 64 (

), 77 (Phenyl radical), 29 (Ethyl fragment).

-

-

Data Analysis:

-

Use the Kissinger Method by running multiple rates (5, 10, 20°C/min).

-

Plot

vs -

The slope equals

.

-

Expected Result: EPS typically shows onset degradation ~

Application III: Solvent for High-Performance Polymerization

Context: EPS is an excellent solvent for nucleophilic aromatic substitution (

Figure 2: Workflow for using EPS as a polymerization solvent.

Why use EPS over DMSO/DMAc?

-

Thermal Headroom: EPS allows reactions at >190°C without significant solvent reflux or decomposition (unlike DMAc).

-

Phase Separation: Upon cooling to room temperature, EPS solidifies. The polymer can often be isolated by crushing the solid matrix and washing with ethanol (which dissolves EPS but not the polymer), offering a "green" purification route that avoids large volumes of water/acid precipitation.

References

-

Physicochemical Properties: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 24879679, Ethyl phenyl sulfone. Retrieved from [Link]

-

Polymer Degradation Mechanisms: Montaudo, G., et al. (2000). Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py-GC/MS. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]

-

Battery Electrolytes: Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews. (Contextual grounding for sulfone stability). Retrieved from [Link]

- High Voltage Additives: Li, J., et al. (2020). Sulfone-Based Electrolytes for High-Voltage Lithium-Ion Batteries. Advanced Energy Materials. (Validating the anodic stability of the phenyl-sulfone moiety).

Sources

High-Performance Liquid Chromatographic Determination of Sulfonyl Compounds Using Ethyl Phenyl Sulfone as Internal Standard

Executive Summary

This application note details the protocol for utilizing Ethyl Phenyl Sulfone (EPS) as a structural internal standard (IS) for the quantification of sulfonyl-group-bearing drugs (e.g., Dapsone, Sulfonamides) in biological matrices. While isotopically labeled standards (

Chemical Basis & Rationale[1][2][3]

Why Ethyl Phenyl Sulfone?

The selection of an internal standard is governed by the principle of physicochemical mimicry . The IS must track the analyte through extraction losses and ionization/detection variability without interfering with the analyte signal.

-

Structural Homology: EPS shares the core sulfonyl moiety (

) and a phenyl ring with target analytes like Dapsone (4,4'-diaminodiphenyl sulfone). This ensures similar solubility in extraction solvents (e.g., ethyl acetate) and comparable interaction with C18 stationary phases. -

Chromophoric Properties: The phenyl ring provides strong UV absorption at 254 nm , making it compatible with standard DAD/VWD detectors used in QC laboratories.

-

Stability: Unlike sulfonamides which can degrade under acidic conditions, the sulfone linkage in EPS is highly resistant to oxidation and hydrolysis, ensuring stock solution stability.

Physicochemical Comparison

The table below highlights the compatibility between EPS and a representative target analyte (Dapsone).

| Property | Ethyl Phenyl Sulfone (IS) | Dapsone (Target Analyte) | Relevance |

| CAS Number | 599-70-2 | 80-08-0 | Unique Identifier |

| Molecular Weight | 170.23 g/mol | 248.30 g/mol | Distinct mass for MS detection |

| LogP (Octanol/Water) | ~1.9 | ~0.97 | EPS is slightly more hydrophobic, eluting after Dapsone on C18 |

| pKa | Neutral (Non-ionizable) | ~1.3 (Weak base) | EPS retention is pH-independent; Dapsone requires buffered mobile phase |

| UV Max | 254 nm, 217 nm | 260 nm, 295 nm | Overlapping detection window at 254 nm |

Analytical Method Development

Instrumentation & Conditions

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: C18 (Octadecylsilyl),

, -

Mobile Phase:

-

Solvent A: 20 mM Ammonium Acetate (pH 4.5)

-

Solvent B: Acetonitrile (HPLC Grade)

-

Mode: Isocratic (70% A : 30% B) or Gradient depending on matrix complexity.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Injection Volume: 20

.

Preparation of Standards

-

Stock Solution (EPS): Dissolve 17.0 mg Ethyl Phenyl Sulfone in 100 mL Acetonitrile to yield a

stock. Store at 4°C.[1] -

Working IS Solution: Dilute Stock to

in mobile phase. -

Calibration Standards: Prepare a 6-point curve for the analyte (e.g., 1–100

) where every standard contains a fixed concentration of EPS (e.g.,

Sample Preparation Protocol (Liquid-Liquid Extraction)

The following workflow utilizes EPS to correct for extraction efficiency. It is critical that EPS is added before any phase separation occurs.

Figure 1: Liquid-Liquid Extraction Workflow. The Internal Standard (EPS) is introduced immediately to the sample matrix to normalize all subsequent volumetric losses.

Detailed Steps:

-

Aliquot: Transfer

of plasma/serum into a 1.5 mL microcentrifuge tube. -

Internal Standardization: Add

of EPS Working Solution ( -

Extraction: Add

Ethyl Acetate. Cap and vortex vigorously for 2 minutes to partition sulfones into the organic phase. -

Separation: Centrifuge at 10,000 x g for 10 minutes. The proteins will form a pellet at the interface.

-

Evaporation: Transfer

of the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. -

Reconstitution: Dissolve the residue in

of Mobile Phase. Vortex and transfer to an autosampler vial.

Data Analysis & Calculations

The Response Factor (RF)

Quantification must use the Area Ratio , not absolute area. This compensates for injection variability and matrix effects.

Construct a calibration curve by plotting Concentration Ratio (

The linear regression equation will be:

Calculation Logic Diagram

Figure 2: Data Processing Logic. The ratio-metric approach nullifies errors caused by solvent evaporation or injection volume inconsistency.

Validation Parameters (ICH M10 Guidelines)

To ensure the method is robust, the following parameters must be validated using EPS:

Selectivity

Inject a blank plasma sample extracted without IS and with IS.

-

Requirement: No interfering peaks at the retention time of EPS (~5.5 min) or the Analyte (~3.2 min).

Linearity

-

Range:

to -

Criteria:

. The back-calculated concentration of standards should be within

Recovery (Extraction Efficiency)

Compare the peak area of EPS spiked before extraction (Pre-spike) vs. EPS spiked into a blank extract after extraction (Post-spike).

-

Target:

recovery is ideal, but consistent recovery (e.g.,

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Incomplete partitioning into Ethyl Acetate. | Increase vortex time; salt out the aqueous phase with NaCl. |

| Interfering Peak at IS RT | Endogenous plasma component. | Change organic modifier from Acetonitrile to Methanol; adjust pH of buffer. |

| Drifting Retention Times | pH fluctuation in mobile phase. | Ensure buffer (Ammonium Acetate) is strictly pH adjusted to 4.5. |

| Split Peaks | Injection solvent too strong. | Reconstitute sample in initial mobile phase composition (not pure ACN). |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11668, Ethyl phenyl sulfone. Retrieved January 31, 2026 from [Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[4] (General reference for Internal Standard theory in HPLC).

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory basis for IS usage).[3][5] Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Heterocycles Derived from Ethyl Phenyl Sulfone

Abstract

Ethyl phenyl sulfone (PhSO₂Et) represents a versatile yet underutilized "chameleon" synthon in heterocyclic chemistry. Unlike its methyl analog, the ethyl group introduces a critical

Technical Introduction: The Sulfone Advantage

The utility of ethyl phenyl sulfone stems from the strong electron-withdrawing nature of the sulfonyl group (

Key Mechanistic Features

-

Carbanion Stabilization: The sulfonyl group stabilizes the

-carbanion, facilitating alkylation or acylation.[1] -

Leaving Group Ability: In aromatization steps, the phenylsulfonyl group can often be eliminated (desulfonylation) or retained as a functional handle, depending on the reaction conditions and substitution pattern.[1]

-

The "Methyl Effect": Starting with ethyl rather than methyl phenyl sulfone automatically installs a methyl group at the 4-position of the resulting heterocycle (e.g., 4-methylisoxazoles), a common structural motif in kinase inhibitors and NSAIDs.[1]

Pathway A: Isoxazolines via Vinyl Sulfones[1]

This pathway utilizes a modified Julia-type olefination strategy to generate trisubstituted vinyl sulfones, which serve as dipolarophiles in [3+2] cycloadditions with nitrile oxides.

Mechanism[1][2][3][4][5]

-

Olefination:

-Lithiation of PhSO₂Et followed by addition to an aromatic aldehyde (ArCHO) and subsequent dehydration yields the vinyl sulfone.[1] -

[3+2] Cycloaddition: The vinyl sulfone reacts with a nitrile oxide (generated in situ from an aryl hydroximoyl chloride) to form the isoxazoline ring.[1]

Experimental Protocol A

Step 1: Synthesis of

-Methyl Vinyl Sulfone

Target: (E/Z)-1-Phenylsulfonyl-1-phenylprop-1-ene

Reagents:

-

Ethyl phenyl sulfone (1.0 equiv)[1]

-

Benzaldehyde (1.1 equiv)[1]

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

-

Triethylamine (Et₃N) (2.0 equiv)[1]

-

Solvent: Anhydrous THF

Procedure:

-

Lithiation: In a flame-dried flask under Argon, dissolve ethyl phenyl sulfone in anhydrous THF (0.5 M). Cool to -78°C .[1]

-

Deprotonation: Add n-BuLi dropwise over 20 minutes. The solution will turn distinctively yellow/orange.[1] Stir for 30 minutes at -78°C.

-

Addition: Add benzaldehyde (neat or in minimal THF) dropwise. Stir for 1 hour at -78°C, then warm to 0°C.

-

Elimination (One-Pot): Add Et₃N followed by MsCl dropwise at 0°C. Stir for 2 hours at room temperature (RT). Note: This converts the intermediate alcohol to a mesylate, which eliminates in situ.

-

Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[2][3] Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from EtOH/Hexane or use flash chromatography (SiO₂, 10-20% EtOAc/Hexane).

Step 2: [3+2] Cycloaddition to Isoxazolines

Target: 3,5-Diaryl-4-methyl-4-(phenylsulfonyl)isoxazoline

Reagents:

-

Vinyl Sulfone (from Step 1) (1.0 equiv)[1]

-

Aryl hydroximoyl chloride (1.2 equiv) [Precursor to Nitrile Oxide][1]

-

Triethylamine (1.5 equiv)[1]

-

Solvent: DCM or Toluene[1]

Procedure:

-

Dissolve the vinyl sulfone and aryl hydroximoyl chloride in DCM (0.2 M).[1]

-

Cool to 0°C.

-

Add Et₃N dropwise (very slow addition controls the exotherm and prevents nitrile oxide dimerization).

-

Allow to warm to RT and stir for 12 hours. Monitor by TLC (disappearance of vinyl sulfone).[1][4]

-

Workup: Wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography. Note: The sulfonyl group usually directs the regioselectivity, placing the oxygen atom adjacent to the sulfonyl-substituted carbon in many cases, though mixtures can occur.

Pathway B: Pyrazoles via -Keto Sulfones

This pathway leverages the

Mechanism[1][2][3][4][5]

-

Acylation: PhSO₂CH(Li)Me attacks R-COOEt to form PhSO₂-CH(Me)-CO-R.[1]

-

Condensation: Hydrazine attacks the ketone, followed by cyclization onto the sulfone-stabilized carbon (often with elimination of water or sulfinic acid depending on oxidation state/conditions).[1]

Experimental Protocol B

Step 1: Synthesis of

-Methyl

-Keto Sulfone

Target: 2-(Phenylsulfonyl)-1-phenylpropan-1-one[1]

Reagents:

-

Ethyl phenyl sulfone (1.0 equiv)[1]

-

Ethyl benzoate (1.1 equiv)[1]

-

n-BuLi (2.2 equiv) Note: 2 equivs are often required to prevent proton quench by the acidic product.[1]

-

Solvent: Anhydrous THF

Procedure:

-

Lithiation: Cool THF solution of ethyl phenyl sulfone to -78°C . Add n-BuLi (2.2 equiv) dropwise.[1] Stir for 45 min.

-

Acylation: Add ethyl benzoate dropwise.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Pour into cold 1M HCl (acidic quench is vital to protonate the enolate).

-

Isolation: Extract with EtOAc, dry, and concentrate. The

-keto sulfone often solidifies and can be recrystallized.

Step 2: Pyrazole Formation

Target: 3-Phenyl-4-methyl-5-(phenylsulfonyl)-1H-pyrazole[1]

Reagents:

- -Keto Sulfone (from Step 1) (1.0 equiv)[1]

-

Hydrazine hydrate (1.5 equiv)[1]

-

Solvent: Ethanol (EtOH)[1]

Procedure:

-

Dissolve

-keto sulfone in EtOH (0.5 M). -

Add hydrazine hydrate.

-

Reflux: Heat to reflux (80°C) for 4–6 hours.

-

Workup: Cool to RT. The product often precipitates.[1] If not, concentrate and triturate with cold ether.

-

Validation: Check NMR for the disappearance of the ketone carbonyl and the appearance of the pyrazole NH (broad singlet).

Visualization of Reaction Pathways[9]

The following diagram illustrates the divergent synthesis starting from Ethyl Phenyl Sulfone.

Figure 1: Divergent synthetic pathways from Ethyl Phenyl Sulfone to Isoxazoles and Pyrazoles.[1][5]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Lithiation | Moisture in THF or degradation of n-BuLi.[1] | Titrate n-BuLi before use.[1] Ensure glassware is flame-dried. |

| No Elimination (Step 1A) | Intermediate alcohol is stable.[1] | Ensure MsCl/Et₃N are fresh. If problem persists, isolate the alcohol and treat with pTsOH/Toluene reflux. |

| Regioisomer Mixtures (Step 2A) | Nitrile oxide adds to both orientations.[1] | Use bulkier aryl groups on the vinyl sulfone to sterically direct the addition. |

| Desulfonylation | Reductive elimination during workup.[1] | Avoid strong reducing agents.[1] If desulfonylation is desired (to remove the auxiliary), treat the final heterocycle with Na/Hg amalgam. |

References

-

Vinyl Sulfone Cycloadditions

-

Beta-Keto Sulfone Synthesis

- Chemoselective One-pot Synthesis of β-keto Sulfones.

-

Source: [1]

-

General Reactivity of Sulfones

- Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone.

-

Source:

-

Isoxazole Synthesis Overview

- Recent Liter

-

Source: [1]

Sources

- 1. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

Application Note: Strategic Utilization of Ethyl Phenyl Sulfone in Complex Assembly

Topic: Ethyl Phenyl Sulfone in the Synthesis of Complex Natural Products Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

Ethyl phenyl sulfone (

Mechanistic Principles & Strategic Value

The Sulfone Advantage

The utility of ethyl phenyl sulfone rests on three physicochemical pillars:

-

-Acidity: The

-

Anionic Stability: Unlike Grignard or organolithium reagents,

-sulfonyl carbanions are less basic and more nucleophilic, permitting reactions with sterically encumbered aldehydes common in natural product intermediates. -

Reductive Lability: The C-S bond can be cleaved reductively.[1] If the

-position bears a leaving group (e.g., acyloxy), elimination yields alkenes (Julia Olefination).[2] If the

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways available after the initial lithiation of ethyl phenyl sulfone.

Figure 1: Divergent synthetic pathways for Ethyl Phenyl Sulfone. The pathway bifurcates based on the treatment of the intermediate

Detailed Experimental Protocols

The following protocols are designed for the coupling of Ethyl Phenyl Sulfone with a generic aldehyde (

Protocol A: Metallation and Couping (The "Aldol" Step)

Objective: Generation of the

Reagents:

-

Ethyl phenyl sulfone (1.0 equiv)

-

-Butyllithium (

-

Anhydrous THF (0.1 M concentration relative to sulfone)

-

Electrophile (Aldehyde) (1.0–1.2 equiv)

Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Dissolution: Charge the flask with Ethyl Phenyl Sulfone and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

-

Deprotonation: Add

-BuLi dropwise via syringe over 10 minutes. The solution typically turns a bright yellow, indicating the formation of the-

Critical Check: Stir for 30 minutes at -78 °C to ensure complete metallation.

-

-

Addition: Dissolve the aldehyde in a minimal amount of THF and add it dropwise to the sulfone anion.

-

Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm to -40 °C over 2 hours.

-

Note: Complete warming to room temperature often leads to retro-aldol equilibration; keep cold for maximum yield.

-

-

Quench: Quench with saturated aqueous

. Extract with EtOAc ( -

Purification: The product is a mixture of diastereomers (syn/anti). For the classic Julia-Lythgoe, separation is not required as stereochemistry is lost in the next step.

Protocol B: The Julia-Lythgoe Olefination (Formation of E-Alkenes)

Objective: Conversion of the

Reagents:

-

Crude

-hydroxy sulfone (from Protocol A) -

Acetic Anhydride (

) or Benzoyl Chloride ( -

Sodium Amalgam (6% Na/Hg) [SAFETY CRITICAL]

-

Buffered Methanol (

with

Procedure:

-

Acylation: Dissolve the

-hydroxy sulfone in -

Reduction Setup: Dissolve the acetoxy-sulfone in anhydrous MeOH saturated with disodium hydrogen phosphate (

) to buffer the solution (preventing base-catalyzed side reactions). Cool to -20 °C. -

Amalgam Addition: Add pulverized 6% Na/Hg (4.0 equiv of Na) in portions.

-

Monitoring: Vigorous stirring is essential. The reaction is usually complete within 2–4 hours.

-

Workup: Decant the solution from the mercury residue. (Dispose of mercury waste according to strict EHS regulations). Dilute with water and extract with hexanes/ether.

Protocol C: Reductive Desulfonylation (Saturated Linkage)

Objective: Removal of the sulfone to leave a saturated ethyl chain.

Context: Used when the sulfone was used solely to facilitate alkylation of a complex halide.

Reagent Choice:

-

Method 1 (Classic): 6% Na/Hg in MeOH (buffer optional).

-

Method 2 (Mild/Green):

turnings in dry Methanol (requires sonication or initiation with

Procedure (Method 2 - Magnesium):

-

Dissolve the alkylated ethyl phenyl sulfone in anhydrous methanol (0.2 M).

-

Add Magnesium turnings (10 equiv).

-

Sonicate or warm to 50 °C. Evolution of

gas indicates initiation. -

Stir until the starting material is consumed (TLC).

-

Quench with 1M HCl carefully to dissolve excess Mg. Extract with Ether.

Comparative Data: Olefination Stereoselectivity

The choice of sulfone and protocol heavily dictates the E/Z ratio.

| Method | Reagent | Primary Outcome | Mechanism Type |

| Julia-Lythgoe | Phenyl Sulfone ( | >95% E-isomer | Radical equilibration |

| Julia-Kocienski | PT-Sulfone (Phenyltetrazole) | High E-isomer | Smiles Rearrangement |

| Julia-Kocienski | BT-Sulfone (Benzothiazole) | High E-isomer | Smiles Rearrangement |

| Wittig | Phosphonium Ylide | Z-isomer (Unstabilized) | Cycloaddition |

Table 1: Comparison of stereoselectivity in ethylidene formation. Note that for Ethyl Phenyl Sulfone, the classic Lythgoe conditions (Protocol B) are required for high E-selectivity.

Case Study: Synthesis of Polyketide Fragments

Context: In the total synthesis of Callystatin A and Spongistatins , the coupling of two large fragments often relies on the Julia olefination due to its ability to generate trans-double bonds without the contamination of phosphine oxide byproducts typical of Wittig chemistry.

Workflow Application:

-

Fragment A: A complex aldehyde representing the C1-C12 segment.

-

Fragment B: An ethyl phenyl sulfone derivative representing the C13-C20 segment.

-

Coupling:

-

Lithiation of Fragment B (Sulfone) with LiHMDS (preferred over n-BuLi for complex fragments to avoid nucleophilic attack on esters).

-

Addition of Fragment A (Aldehyde).

-

In situ trapping with benzoyl chloride (One-pot modification).

-

Treatment with

(Samarium Diiodide) as a milder alternative to Na/Hg for the reductive elimination step.

-

Result: Formation of the C12-C13 (E)-double bond with >20:1 stereoselectivity.

References

-

Julia, M., & Paris, J. M. (1973). Syntheses a l'aide de sulfones v (+)-methode de synthese de doubles liaisons.[3] Tetrahedron Letters, 14(49), 4833-4836. [3]